[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyloxy group, a fluoro group, and a dioxopyrimidinyl moiety. Its molecular formula is C23H18F2N2O7, and it has a molecular weight of 472.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.
Introduction of the fluoro group: The fluoro group is introduced via a fluorination reaction, typically using reagents like diethylaminosulfur trifluoride (DAST).
Attachment of the benzoyloxy group: This step involves the esterification of the oxolan ring with benzoyl chloride in the presence of a base like pyridine.
Formation of the dioxopyrimidinyl moiety: This involves the condensation of a suitable amine with a diketone to form the dioxopyrimidinyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nucleoside analogs.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The fluoro group enhances its binding affinity to the target enzymes, while the dioxopyrimidinyl moiety mimics natural nucleotides, leading to the inhibition of DNA or RNA synthesis .
Comparison with Similar Compounds
[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate can be compared with other nucleoside analogs, such as:
2’-deoxy-2’-fluoro-5-fluorouridine: Similar in structure but lacks the benzoyloxy group.
5-fluoro-2’-deoxyuridine: Contains a fluoro group but differs in the sugar moiety.
2’-deoxy-2’-fluoroarabinouridine: Similar in structure but has different stereochemistry.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C24H21FN2O7 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[(2R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19?,21-/m1/s1 |
InChI Key |
CEPDPXNYCRCFRV-KXZRCVDZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.